Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate
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Overview
Description
Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate is a synthetic compound belonging to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with various functional groups, including an amino group, a chlorinated benzene ring, and a phosphinate group
Mechanism of Action
Target of Action
It is known that thiophene nucleus containing compounds show various activities . For instance, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Mode of Action
It is known that thiophene derivatives can have a wide range of therapeutic properties . They can act as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .
Biochemical Pathways
It is known that thiophene derivatives can affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
It is known that thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions .
Result of Action
It is known that thiophene derivatives can have a wide range of effects due to their diverse therapeutic properties .
Action Environment
It is known that the effectiveness of thiophene derivatives can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate typically involves multi-step organic reactions. One common method is the Gewald synthesis, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base such as triethylamine . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phosphinate group with a chlorinated benzothiophene ring is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)-2-[ethoxy(methyl)phosphoryl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClNO3PS/c1-3-18-19(2,17)12(13(15)16)10-7-20-11-5-4-8(14)6-9(10)11/h4-7,12H,3H2,1-2H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOZVZRZLDCLIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClNO3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657958 |
Source
|
Record name | Ethyl [2-amino-1-(5-chloro-1-benzothiophen-3-yl)-2-oxoethyl]methylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206680-28-5 |
Source
|
Record name | Ethyl [2-amino-1-(5-chloro-1-benzothiophen-3-yl)-2-oxoethyl]methylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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